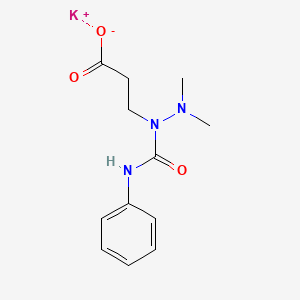
Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)carbonyl)hydrazino)-, monopotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)carbonyl)hydrazino)-, monopotassium salt is a chemical compound with a complex structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)carbonyl)hydrazino)-, monopotassium salt involves multiple stepsThe final step involves the formation of the monopotassium salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)carbonyl)hydrazino)-, monopotassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions can vary widely. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)carbonyl)hydrazino)-, monopotassium salt has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound can be used in biological studies to investigate its effects on different biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Wirkmechanismus
The mechanism of action of propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)carbonyl)hydrazino)-, monopotassium salt involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)carbonyl)hydrazino)-, monopotassium salt include:
- Propanoic acid, 2,2-dimethyl-, 4-[[[2-[[(carboxymethyl)amino]carbonyl]phenyl]amino]sulfonyl]phenyl ester, sodium salt
- Propanoic acid, 2,2-dimethyl- (also known as pivalic acid)
Uniqueness
What sets this compound apart from similar compounds is its unique structure, which imparts distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not be able to fulfill .
Eigenschaften
CAS-Nummer |
96804-21-6 |
|---|---|
Molekularformel |
C12H16KN3O3 |
Molekulargewicht |
289.37 g/mol |
IUPAC-Name |
potassium;3-[dimethylamino(phenylcarbamoyl)amino]propanoate |
InChI |
InChI=1S/C12H17N3O3.K/c1-14(2)15(9-8-11(16)17)12(18)13-10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3,(H,13,18)(H,16,17);/q;+1/p-1 |
InChI-Schlüssel |
WILXQRLAWCBILK-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)N(CCC(=O)[O-])C(=O)NC1=CC=CC=C1.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















